In vitro biological activity of 2-(Methylthio)-5-phenyloxazole derivatives
In vitro biological activity of 2-(Methylthio)-5-phenyloxazole derivatives
An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(Methylthio)-5-phenyloxazole Derivatives
Introduction
The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities. Within this diverse family, the 2-(Methylthio)-5-phenyloxazole core has emerged as a structure of significant interest. The presence of the methylthio (-SCH₃) group at the 2-position and a phenyl ring at the 5-position provides a unique electronic and steric profile, making these derivatives promising candidates for interacting with various biological targets.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, in vitro biological activities, and potential therapeutic applications of 2-(Methylthio)-5-phenyloxazole derivatives. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and synthesize the available data to offer insights into their potential as lead compounds in drug discovery.
Synthetic Strategies: A Versatile Template
The synthesis of functionalized 2-phenyl-oxazoles often employs versatile starting materials that can be modified through robust chemical reactions. A key precursor for many 2-(Methylthio)-5-phenyloxazole derivatives is 4-Bis(methylthio)methylene-2-phenyloxazol-5-one.[1][2] This template allows for the systematic introduction of various functional groups through a sequence of nucleophilic ring-opening followed by cyclization.[1][3]
The core synthetic strategy involves the reaction of the oxazolone template with a range of nucleophiles (such as oxygen, nitrogen, or carbon nucleophiles), which opens the ring. A subsequent intramolecular 5-endo cyclization, often facilitated by a promoter like silver carbonate, re-forms the oxazole ring with the desired substitutions.[1][2][3] This method provides a reliable and flexible route to a library of 2-phenyl-4,5-functionalized oxazoles.
Caption: General workflow for synthesizing 2-phenyl-5-(methylthio)oxazole derivatives.
In Vitro Biological Activities
The unique structural features of 2-(Methylthio)-5-phenyloxazole derivatives have prompted investigations into their biological effects. The primary areas of exploration have been their antimicrobial and anticancer activities.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds, including oxazole derivatives, are a rich source of potential new antibiotics and antifungals. Specific derivatives of the 2-(methylthio)oxazole scaffold have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes.
One study detailed the green synthesis of ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. These compounds were screened against a panel of bacteria and fungi, demonstrating the potential of this chemical class.[4] The screening included Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi including Candida albicans and Aspergillus niger.[4]
| Compound Class | Test Organism | Activity | Reference |
| Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylates | Staphylococcus aureus (Gram +) | Moderate | [4] |
| " | Escherichia coli (Gram -) | Moderate | [4] |
| " | Pseudomonas aeruginosa (Gram -) | Low to Moderate | [4] |
| " | Candida albicans (Fungus) | Moderate | [4] |
| " | Aspergillus niger (Fungus) | Low to Moderate | [4] |
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]
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Preparation of Reagents:
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Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
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Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
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Culture the microbial strains overnight and then dilute to a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
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Assay Procedure:
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In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth to achieve a range of concentrations.
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Inoculate each well with the standardized microbial suspension.
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Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
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Incubate the plate at 37°C for 18-24 hours.
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Data Analysis:
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After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[5]
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Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).[5]
Anticancer Activity
The development of novel anticancer agents is a critical area of pharmaceutical research. While direct studies on the anticancer activity of 2-(Methylthio)-5-phenyloxazole derivatives are emerging, the broader classes of oxazole, thiazole, and thioether-containing compounds have shown significant promise.[6][7] These related compounds often exert their effects by inhibiting key enzymes in signaling pathways crucial for cancer cell proliferation and survival, or by inducing apoptosis.[6][8]
For instance, structurally related thiazole derivatives have demonstrated potent activity against various cancer cell lines by inhibiting enzymes like PI3Kα.[8] Similarly, other thio-derivatives have shown selective cytotoxicity against colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cell lines.[9] It is plausible that 2-(Methylthio)-5-phenyloxazole derivatives could share these mechanisms of action.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Potential Target/Mechanism | Reference |
| Naphthalene-azine-thiazole hybrid | OVCAR-4 (Ovarian) | 1.57 | PI3Kα Inhibition | [8] |
| 2-benzylthio-oxadiazole derivative | MCF-7 (Breast) | 1.09 | EGFR Inhibition | [10] |
| 2-alkylthio-benzenesulfonyl-pyrazole | HCT-116 (Colon) | 3-10 | Induction of Sub-G1 Arrest | [9] |
| 2-alkylthio-benzenesulfonyl-pyrazole | HeLa (Cervical) | ~7 | Induction of Sub-G1 Arrest | [9] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[9][11][12]
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Cell Culture and Seeding:
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Culture the desired cancer cell line (e.g., HCT-116) in appropriate media (e.g., DMEM with 10% FBS).
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Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment:
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Prepare serial dilutions of the 2-(Methylthio)-5-phenyloxazole derivatives.
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Replace the media in the wells with media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
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Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
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MTT Incubation and Measurement:
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After treatment, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
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Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by oxazole derivatives.[8]
Enzyme Inhibition
The structural motif of 2-(Methylthio)-5-phenyloxazole suggests its potential as an enzyme inhibitor. The thioether and oxazole moieties can engage in various non-covalent interactions within an enzyme's active site. Related heterocyclic structures are known to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[13][14]
Derivatives of 2-phenylthiomethyl-benzoindole, for example, have been identified as potent inhibitors of the 5-LOX enzyme, which is a key player in the biosynthesis of leukotrienes, potent mediators of inflammation.[13][15] This suggests that 2-(Methylthio)-5-phenyloxazole derivatives could be promising candidates for development as anti-inflammatory agents.
This cell-free assay measures the ability of a compound to directly inhibit the activity of the 5-LOX enzyme.
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Enzyme and Substrate Preparation:
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Prepare a solution of purified human 5-LOX enzyme in a suitable buffer.
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Prepare a solution of the substrate, arachidonic acid.
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Dissolve the test compounds in DMSO to create stock solutions.
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-
Assay Procedure:
-
In a reaction vessel, pre-incubate the 5-LOX enzyme with the test compound (or vehicle control) for a short period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
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The reaction produces hydroperoxyeicosatetraenoic acids (HPETEs), which can be monitored by measuring the increase in absorbance at 234 nm.
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Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
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Determine the percentage of inhibition relative to the vehicle control.
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Calculate the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
Sources
- 1. 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rjstonline.com [rjstonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. evitachem.com [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Synthesis, molecular structure, and metabolic stability of new series of N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-1-(5-phenyl-1H-pyrazol-1-yl)amidine as potential anti-cancer agents / European Journal of Medicinal Chemistry, 2018 [sci-hub.box]
- 10. Synthesis, molecular modeling and biological evaluation of 2-(benzylthio)-5-aryloxadiazole derivatives as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the role of chloro and methyl substitutions in 2-phenylthiomethyl-benzoindole derivatives for 5-LOX enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors [mdpi.com]
- 15. researchgate.net [researchgate.net]
